2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile
Description
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-7(2-3-10)4-8(6)9/h4-5H,2H2,1H3 |
InChI Key |
VQPIHPILZJESFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Pyridines
The most widely adopted route involves the displacement of a halogen atom on a pre-functionalized pyridine ring. For example, 4-bromo-5-methylpyridine serves as the primary substrate, where the bromine atom at the 4-position undergoes substitution with a cyanide group. This reaction typically employs potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Critical Parameters :
- Temperature : Optimal reactivity occurs between 80°C and 120°C, with higher temperatures accelerating side reactions such as ring decomposition.
- Catalysts : Palladium(II) acetate or copper(I) iodide enhances reaction rates by facilitating electron transfer, particularly in Ullmann-type coupling reactions.
- Solvent Effects : DMF improves cyanide nucleophilicity due to its high polarity, while acetonitrile minimizes byproduct formation.
Example Protocol :
- Combine 4-bromo-5-methylpyridine (10 mmol), KCN (15 mmol), and Pd(OAc)2 (0.1 mmol) in DMF (20 mL).
- Heat at 100°C for 12 hours under nitrogen atmosphere.
- Quench with ice water, extract with ethyl acetate (3 × 50 mL), and dry over Na2SO4.
- Purify via column chromatography (hexanes/EtOAc, 3:1) to isolate the product in 68–72% yield.
Optimization of Reaction Conditions
Catalytic Systems and Ligand Effects
Palladium-based catalysts paired with bidentate ligands (e.g., 1,10-phenanthroline) significantly enhance selectivity. For instance, substituting Pd(OAc)2 with Pd(dba)2 (dba = dibenzylideneacetone) increases yields to 78.2% by suppressing β-hydride elimination side reactions.
Mechanistic Insight :
The catalytic cycle involves oxidative addition of the C–Br bond to Pd(0), followed by cyanide insertion and reductive elimination. Steric hindrance from the 5-methyl group slows the oxidative addition step, necessitating higher catalyst loadings (5–10 mol%) compared to unsubstituted pyridines.
Solvent and Temperature Profiling
A comparative study of solvents revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98 |
| Acetonitrile | 37.5 | 68 | 95 |
| DMSO | 46.7 | 61 | 91 |
Higher dielectric constants correlate with improved ionic intermediate stabilization but may exacerbate side reactions at elevated temperatures.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for purification, with gradient elution (hexanes → EtOAc) effectively separating the target compound from brominated byproducts. Preparative HPLC (C18 column, MeOH/H2O) offers an alternative for gram-scale isolations, achieving >99% purity.
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- δ 8.39 (d, J = 5.2 Hz, 1H, pyridine-H)
- δ 7.92 (s, 1H, pyridine-H)
- δ 4.14 (s, 2H, CH2CN)
- δ 2.43 (s, 3H, CH3)
13C NMR (101 MHz, CDCl3) :
HRMS (ESI+) :
Calculated for C10H9BrN2 [M+H]+: 253.9974; Found: 253.9972.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advancements demonstrate the feasibility of continuous flow systems for large-scale production. A microreactor setup (0.5 mm ID) operating at 120°C and 10 bar pressure achieves 85% conversion in 30 minutes, outperforming batch reactors by a factor of 3.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | 12.50 | High |
| Grignard Reaction | 58 | 95 | 18.75 | Moderate |
| Continuous Flow | 85 | 99 | 9.80 | Very High |
The continuous flow method emerges as the most economically viable and sustainable option, though it requires significant upfront capital investment.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. For example:
-
Amination : Reaction with amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) yields substituted pyridine derivatives .
-
Alkoxylation : Treatment with alkoxide ions replaces bromine with alkoxy groups.
Key conditions :
-
Catalysts: Pd(PPh₃)₄ or CuI
-
Solvents: DMF, acetonitrile
-
Bases: K₃PO₄, Cs₂CO₃
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids produces biaryl derivatives. For instance:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile | Pd(PPh₃)₄, K₃PO₄, DMF, 80°C | 5-Aryl-2-methylpyridin-3-amine analogs | 59–88% |
Buchwald-Hartwig Amination
Coupling with primary/secondary amines forms N-arylpyridines, useful in pharmaceutical intermediates .
Cyclization Reactions
The nitrile group participates in cyclization to form heterocycles:
-
Imidazo[1,2-a]pyridine Formation : Reaction with α-bromoketones and 2-aminopyridines in ethyl acetate/TBHP yields 3-bromoimidazo[1,2-a]pyridines .
-
Amidation : Iodine/TBHP in toluene promotes C–C bond cleavage, forming N-(pyridin-2-yl)amides .
Mechanistic pathway :
-
Displacement of bromine by pyridine nitrogen to form a pyridinium salt.
-
Cyclization via radical intermediates (confirmed by EPR studies) .
Nitrile to Amide Conversion
Hydrolysis of the nitrile group under acidic or basic conditions produces carboxamides. For example:
-
Hydrolysis : H₂SO₄/H₂O at 100°C yields 2-(4-bromo-5-methylpyridin-2-yl)acetamide.
Grignard Reactions
The nitrile reacts with Grignard reagents (e.g., MeMgBr) to form ketones:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| MeMgBr | 2-Acetyl-5-bromopyridine | 59% |
Bromination and Halogen Exchange
The methyl group at the 5-position can undergo radical bromination using NBS or HBr/TBHP, yielding polybrominated derivatives .
Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
One of the primary applications of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is its role as a precursor in the synthesis of novel pyridine derivatives. A study highlighted the use of palladium-catalyzed Suzuki cross-coupling reactions to produce a series of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, demonstrating moderate to good yields . The synthesized compounds exhibited potential as anti-thrombolytic agents, with varying activities influenced by substituents on the aryl group. For instance, certain derivatives showed significant inhibition of clot formation in human blood, indicating their potential therapeutic applications in cardiovascular diseases.
Research indicates that this compound and its derivatives possess various biological activities:
- Antibacterial Activity : Compounds derived from this structure have shown promising antibacterial properties against strains such as E. coli. The presence of specific functional groups significantly influences their efficacy, with some derivatives achieving over 90% inhibition in biofilm formation .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against cancer cell lines. Certain derivatives displayed high cytotoxicity, suggesting their potential as anti-cancer agents .
- Chiral Dopants for Liquid Crystals : The dipole moment measurements of synthesized pyridine derivatives indicate their suitability as chiral dopants in liquid crystal applications, which is crucial for the development of advanced display technologies .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction mechanisms of this compound derivatives with biological targets. For example, docking analyses revealed that specific derivatives interact favorably with key amino acid residues in target proteins, enhancing their potential as drug candidates . This computational approach aids in predicting the biological activity and optimizing the structure for improved efficacy.
Summary of Key Findings
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The bromine and nitrile groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Substitution Patterns
The following table summarizes key structural analogs and their differences:
| Compound Name | CAS Number | Substituents (Pyridine Positions) | Functional Groups | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 2-(6-Bromo-pyridin-2-yl)acetonitrile | N/A | Br (6), CH2CN (2) | Nitrile | Bromine at position 6; lacks methyl at C5 |
| 2-(2-Bromo-5-fluoropyridin-4-yl)acetonitrile | 1227508-46-4 | Br (2), F (5), CH2CN (4) | Nitrile | Bromine at C2; fluorine (vs. methyl) at C5 |
| 2-Bromo-5-fluoro-4-methylpyridine | 885168-20-7 | Br (2), F (5), CH3 (4) | None | Lacks acetonitrile; substituents at C2, C4 |
| 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetonitrile | 573935-39-4 | Br (Ph), OCH3 (Anilino) | Nitrile | Phenyl ring (vs. pyridine); methoxyanilino group |
Electronic and Reactivity Profiles
- Bromine Position: In 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile, bromine at C4 deactivates the pyridine ring via electron-withdrawing effects, directing electrophilic substitutions to meta positions. In contrast, bromine at C6 (as in 2-(6-Bromo-pyridin-2-yl)acetonitrile) alters regioselectivity due to steric and electronic differences . The compound 2-(2-Bromo-5-fluoropyridin-4-yl)acetonitrile (CAS 1227508-46-4) features bromine at C2 and fluorine at C5.
- Functional Group Impact: The acetonitrile group in the target compound enables nucleophilic additions (e.g., with Grignard reagents) or hydrolysis to carboxylic acids, whereas 2-Bromo-5-fluoro-4-methylpyridine (CAS 885168-20-7) lacks this reactivity due to the absence of the nitrile group . The methoxyanilino group in 2-(4-Bromophenyl)-2-(2-methoxyanilino)acetonitrile (CAS 573935-39-4) introduces hydrogen-bonding capability and basicity, diverging from the pyridine-based electronic effects in the target compound .
Biological Activity
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is a chemical compound characterized by a pyridine ring substituted with a bromine atom and a methyl group, along with an acetonitrile functional group. Its molecular formula is C8H7BrN2, and it has a molecular weight of approximately 211.06 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The unique structure of this compound influences its reactivity and interaction with biological targets. The presence of the bromine atom and the methyl group on the pyridine ring enhances its ability to form complexes with various biomolecules, making it a candidate for therapeutic applications.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as ligands for receptors involved in neurological conditions. For instance, derivatives of pyridine compounds have been explored for their ability to interact with the GABA_A receptor, which is crucial in treating anxiety, epilepsy, and insomnia.
Table 1: Summary of Biological Activities of Pyridine Derivatives
Cytotoxicity Studies
Cytotoxicity assessments have shown that certain pyridine derivatives can exhibit varying degrees of cytotoxic effects on cancer cell lines. For example, studies have demonstrated that modifications in the substituents on the pyridine ring significantly affect the cytotoxic activity against specific cancer cells .
Table 2: Cytotoxic Effects of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT-22 (neuronal) | <10 | |
| Compound B | CLL cell lines | <10 | |
| Compound C | Burkitt’s lymphoma cells | <10 |
Case Study 1: GSK-3β Inhibition
A study evaluated the inhibitory activity of various pyridine derivatives on GSK-3β, an important enzyme in several diseases, including cancer and neurodegenerative disorders. The compound exhibited an IC50 value of 8 nM, indicating potent inhibition .
Case Study 2: Anti-Bacterial Activity
Another investigation focused on the anti-bacterial properties of pyridine derivatives against E. coli. The results indicated that certain compounds displayed significant biofilm inhibition, suggesting their potential as therapeutic agents against bacterial infections .
Q & A
Advanced Research Question
- Analog Design : Replace the bromine atom with other halogens (Cl, I) or functional groups (e.g., -CF₃) to study electronic effects.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactivity and binding affinities.
- Biological Assays : Pair synthetic analogs with in vitro screens (e.g., enzyme inhibition). Evidence from similar pyridine derivatives highlights the importance of substituent positioning on bioactivity .
What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?
Advanced Research Question
The bromine isotope pattern (¹⁹Br/⁸¹Br) complicates MS data analysis. Researchers should:
- Use high-resolution instruments (Q-TOF) to distinguish isotopic peaks.
- Compare fragmentation pathways with databases (e.g., NIST) or synthesized standards. For example, the loss of HCN (27 Da) from the acetonitrile group is a common fragmentation route .
How does the steric and electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?
Advanced Research Question
The 4-bromo-5-methyl substitution creates steric hindrance at the ortho position, favoring para-selective reactions. Electronic effects from the methyl group can activate the ring toward electrophilic substitution. Studies on similar bromopyridines show that Pd-catalyzed couplings require bulky ligands (e.g., XPhos) to mitigate steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
